molecular formula C42H39NO13 B12287095 9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

Cat. No.: B12287095
M. Wt: 765.8 g/mol
InChI Key: RDYXRPGVNWOQLW-UHFFFAOYSA-N
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Description

The compound 9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate is a structurally complex molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group linked to a modified oxane ring and a tetracen-derived moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

Molecular Formula

C42H39NO13

Molecular Weight

765.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

InChI

InChI=1S/C42H39NO13/c1-19-36(46)27(43-41(51)54-18-26-22-10-5-3-8-20(22)21-9-4-6-11-23(21)26)14-31(55-19)56-29-16-42(52,30(45)17-44)15-25-33(29)40(50)35-34(38(25)48)37(47)24-12-7-13-28(53-2)32(24)39(35)49/h3-13,19,26-27,29,31,36,44,46,48,50,52H,14-18H2,1-2H3,(H,43,51)

InChI Key

RDYXRPGVNWOQLW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the synthesis while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s complexity arises from its hybrid structure, combining an Fmoc-protected carbamate, an oxane ring, and a tetracen-based substituent. Below is a comparative analysis with structurally related Fmoc derivatives and carbamate-containing compounds (Table 1):

Table 1: Structural and Molecular Comparison with Similar Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Similarity Score* References
Target Compound Not provided Not provided Fmoc, oxane ring, tetracen-derived moiety with hydroxyl, methoxy, and ketone groups N/A
(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride (391624-46-7) C₁₈H₁₉ClN₂O₂ 342.81 Aminoethyl group, hydrochloride salt 0.88
Benzyl (2-bromoethyl)carbamate (53844-02-3) C₁₀H₁₀BrNO₂ 258.10 Bromoethyl group, benzyl backbone 0.82
9H-Fluoren-9-ylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate (672310-15-5) C₂₁H₂₅NO₅ 371.43 PEG-like chain (hydroxyethoxyethoxyethyl) N/A
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate (127903-20-2) C₂₁H₂₅NO₃ 339.43 Hydroxyhexyl chain N/A

*Similarity scores (Tanimoto coefficients) are derived from structural fingerprint comparisons in .

Key Observations:
  • Substituent Complexity: The target compound’s tetracen moiety distinguishes it from simpler Fmoc derivatives, which typically feature alkyl or aryl chains (e.g., aminoethyl, bromoethyl, or PEG-like groups) .

Biological Activity

The compound 9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on recent research findings.

Chemical Structure and Properties

The compound can be identified by its IUPAC name and has a molecular weight of approximately 765.758 g/mol . The structure features a fluorenyl moiety linked to a carbamate functional group and various hydroxyl substituents that contribute to its biological properties.

PropertyValue
Molecular Weight765.758 g/mol
LogP3.7857
PSA (Polar Surface Area)221.87 Ų
CAS Number136582-53-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenyl derivatives, including the compound . The fluorene nucleus is known for its diverse pharmacological actions, particularly against various bacterial and fungal strains.

  • Mechanism of Action :
    • The compound exhibits antimicrobial activity through structural modifications that enhance its ability to penetrate bacterial cells and inhibit growth. The presence of electron-withdrawing groups has been shown to improve the efficacy against both planktonic and biofilm-forming bacteria such as Staphylococcus aureus and Bacillus anthracis .
  • In Vitro Studies :
    • In quantitative assays, derivatives of fluorenes were tested against multiple strains, revealing varying degrees of inhibitory effects based on the nature of substituents on the aryl moiety . Compounds with linear alkyl chains demonstrated superior antiproliferative activity compared to those with branched or bulky groups.

Antioxidant Activity

Fluorenone derivatives have also been reported to possess significant antioxidant properties. The structural features of the compound contribute to its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Study 1: Synthesis and Evaluation

A study synthesized several O-aryl-carbamoyl-fluorene derivatives and evaluated their antimicrobial properties against multidrug-resistant strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than 256 μg/mL against Gram-positive bacteria .

Study 2: Antiproliferative Effects

Another research effort focused on the antiproliferative effects of fluorenone derivatives as type I topoisomerase inhibitors. The introduction of specific side chains significantly enhanced their activity against cancer cell lines, suggesting potential applications in cancer therapy .

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